molecular formula C14H16S B14578204 Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- CAS No. 61285-35-6

Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl-

Cat. No.: B14578204
CAS No.: 61285-35-6
M. Wt: 216.34 g/mol
InChI Key: BEFFRWYJDSDXHJ-UHFFFAOYSA-N
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Description

Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological and physiological functions .

Properties

CAS No.

61285-35-6

Molecular Formula

C14H16S

Molecular Weight

216.34 g/mol

IUPAC Name

3-ethyl-2,5-dimethyl-4-phenylthiophene

InChI

InChI=1S/C14H16S/c1-4-13-10(2)15-11(3)14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3

InChI Key

BEFFRWYJDSDXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide, yielding thiophene with a 25-30% yield .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3-ethyl-2,5-dimethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, and phenyl groups enhances its reactivity and potential therapeutic applications compared to other thiophene derivatives .

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